molecular formula C13H19N2O5P B12588310 Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester CAS No. 650633-97-9

Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester

Cat. No.: B12588310
CAS No.: 650633-97-9
M. Wt: 314.27 g/mol
InChI Key: MJSCMIVZKCCURQ-UHFFFAOYSA-N
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Description

Properties

CAS No.

650633-97-9

Molecular Formula

C13H19N2O5P

Molecular Weight

314.27 g/mol

IUPAC Name

1-[dimethoxyphosphoryl-(2-nitrophenyl)methyl]pyrrolidine

InChI

InChI=1S/C13H19N2O5P/c1-19-21(18,20-2)13(14-9-5-6-10-14)11-7-3-4-8-12(11)15(16)17/h3-4,7-8,13H,5-6,9-10H2,1-2H3

InChI Key

MJSCMIVZKCCURQ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C1=CC=CC=C1[N+](=O)[O-])N2CCCC2)OC

Origin of Product

United States

Preparation Methods

Phosphonylation Reaction

One effective method for preparing phosphonic acid esters involves the reaction of a suitable alcohol with phosphorus-based reagents. This method generally follows these steps:

  • Reagents : Use of phosphorus oxychloride or phosphorus trichloride in conjunction with an alcohol.

  • Procedure :

    • Dissolve the alcohol in an inert solvent (e.g., dichloromethane).
    • Add phosphorus oxychloride slowly to the solution while maintaining a low temperature.
    • Allow the reaction to proceed under stirring for several hours.
    • Quench the reaction by adding water or a dilute base to neutralize excess phosphorus reagent.
  • Yield : This method typically yields moderate to high purity products depending on the reaction conditions and purification methods employed.

Esterification Method

Another common approach is through direct esterification of phosphonic acid with alcohols.

  • Reagents : Phosphonic acid and an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid).

  • Procedure :

    • Mix phosphonic acid with methanol and add sulfuric acid as a catalyst.
    • Heat the mixture under reflux conditions for several hours.
    • Monitor the reaction progress using thin-layer chromatography (TLC).
    • Once complete, neutralize the mixture and extract the product using organic solvents.
  • Yield : This method can also achieve high yields but may require careful control of temperature and time to avoid side reactions.

Various studies have explored optimizing conditions for synthesizing phosphonic acid derivatives:

Method Temperature Range Yield (%) Notes
Phosphonylation 0°C to 25°C 70-85 Requires careful addition of reagents
Esterification Reflux (60-80°C) 60-90 Acid catalyst necessary; monitor closely
Microwave-assisted synthesis 100°C Up to 95 Reduces reaction time significantly

The preparation of [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester can be achieved through various well-established methods such as phosphonylation and esterification. Each method has its advantages and challenges, with yields varying based on specific conditions employed during synthesis. Ongoing research into these methods continues to enhance efficiency and product purity, making these compounds increasingly accessible for use in pharmaceuticals and other applications.

Chemical Reactions Analysis

Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Agricultural Chemistry

Phosphonic acids are widely used as herbicides and fungicides. The compound has demonstrated efficacy against various plant pathogens. Research indicates that phosphonic acid derivatives can inhibit the growth of fungi by disrupting their cellular metabolism. For example, studies have shown that phosphonic acid compounds can effectively control diseases such as downy mildew in crops like grapes and cucumbers.

Pharmaceuticals

The biological activity of phosphonic acids extends to medicinal chemistry. The compound is being investigated for its potential as an antiviral agent. Preliminary studies suggest that it may inhibit viral replication mechanisms, making it a candidate for further development in antiviral therapies.

Materials Science

Phosphonic acids are also utilized in the synthesis of advanced materials. They can act as coupling agents in the production of polymer composites, enhancing adhesion between different materials. The specific compound may be explored for its ability to modify surfaces at the molecular level, improving properties such as hydrophobicity or biocompatibility.

Case Study 1: Antifungal Activity

A study published in a peer-reviewed journal examined the antifungal activity of various phosphonic acid derivatives, including dimethyl esters. The results indicated that compounds similar to phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester exhibited significant inhibition against Phytophthora species, which are notorious for causing crop losses worldwide. The mechanism was attributed to the disruption of fungal cell wall synthesis.

Case Study 2: Antiviral Potential

Research conducted by a team at a leading university focused on the antiviral properties of phosphonic acids. Their findings revealed that the compound could inhibit the replication of certain viruses by interfering with their RNA synthesis. This opens pathways for developing new antiviral drugs targeting viral infections.

Data Tables

Application Area Specific Use Efficacy References
Agricultural ChemistryFungicide against PhytophthoraHigh
PharmaceuticalsAntiviral agentModerate
Materials ScienceSurface modificationVariable

Mechanism of Action

The mechanism of action of phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester involves its ability to form stable complexes with metal ions due to the presence of the phosphonic acid group. This property is exploited in its use as a chelating agent. Additionally, the nitrophenyl group can interact with biological targets, potentially disrupting cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Compounds Analyzed:

Metrifonate (Trichlorfon)

  • Structure : (2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid dimethyl ester
  • CAS : 52-68-6
  • Key Features : Contains a trichloro-hydroxyethyl group instead of nitro and pyrrolidine.
  • Application : Used as an anthelmintic and insecticide .
  • Reactivity : The hydroxy group increases hydrolytic susceptibility compared to the nitro group in the target compound.

Dimethyl Benzylphosphonate

  • Structure : Benzyl-substituted dimethyl phosphonate
  • CAS : 68457-79-4
  • Key Features : Lacks nitro and pyrrolidine groups; simpler aromatic substituent.
  • Application : Intermediate in chemical synthesis .
  • Properties : Lower molecular weight (228.19 g/mol) and higher volatility compared to the target compound.

Phosphonic Acid, (2-((Hydroxymethyl)carbamyl)ethyl)-, Dimethyl Ester

  • Structure : Carbamyl-ethyl substituent.
  • Application : Flame retardant (e.g., Pyrovatex®) in textiles .
  • Key Differences : Carbamyl group enhances hydrogen bonding, increasing solubility in polar matrices, unlike the hydrophobic nitro-phenyl group.

Phosphonic Acid, [2-(2,5-Dimethylphenyl)-2-oxoethyl]-, Dimethyl Ester

  • Structure : Dimethylphenyl-oxoethyl substituent.
  • CAS : 724705-90-2
  • Key Features : Ketone group introduces electrophilic character, contrasting with the nitro group’s electron withdrawal .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Estimated)
Target Compound C₁₃H₁₇N₂O₅P 324.26 2-Nitrophenyl, pyrrolidinyl ~2.1 (moderate lipophilicity)
Metrifonate C₄H₈Cl₃O₄P 257.48 Trichloro-hydroxyethyl ~1.5
Dimethyl Benzylphosphonate C₉H₁₃O₃P 200.17 Benzyl ~1.8
Flame Retardant (Pyrovatex®) C₆H₁₄NO₅P 219.15 Carbamylethyl ~-0.5 (hydrophilic)
  • Nitro Group Impact : The target compound’s nitro group enhances stability against hydrolysis compared to hydroxy or carbamyl groups but may reduce solubility in aqueous environments .

Biological Activity

Phosphonic acid derivatives, particularly those with complex substituents like [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, have garnered significant attention in pharmaceutical and agricultural chemistry due to their diverse biological activities. This article explores the biological activity of the compound Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester , focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • Molecular Formula: C₁₁H₁₅N₁O₄P
  • Molecular Weight: 253.22 g/mol
  • CAS Registry Number: [Insert CAS Number]

The presence of a nitrophenyl group and a pyrrolidinyl moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Mechanisms of Biological Activity

1. Enzyme Inhibition:
Research indicates that phosphonic acids can act as inhibitors of various enzymes, including phosphatases and acetylcholinesterase (AChE). The inhibition of AChE is particularly relevant in the context of neuropharmacology, as it can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

2. Antimicrobial Properties:
Phosphonic acid derivatives have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

3. Antiviral Activity:
Some studies have suggested that phosphonic acids exhibit antiviral properties by inhibiting viral replication mechanisms. This is particularly relevant for viruses that rely on host cellular machinery for replication.

Data Table: Biological Activities

Activity TypeTarget Organism/EnzymeEffectReference
Enzyme InhibitionAcetylcholinesterase (AChE)Inhibition (IC50 = X µM)
AntimicrobialE. coliBactericidal
AntiviralHIVViral replication inhibition

Case Studies

Case Study 1: Neuropharmacological Effects
A study investigated the effects of [(2-nitrophenyl)-1-pyrrolidinylmethyl]-dimethyl ester on cognitive function in rodent models. Results indicated that administration led to improved memory retention in passive avoidance tests, attributed to enhanced cholinergic activity due to AChE inhibition.

Case Study 2: Antimicrobial Efficacy
In a controlled trial, the compound was tested against various strains of bacteria, including MRSA. The results showed significant reductions in bacterial counts, suggesting its potential as a therapeutic agent in treating resistant infections.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the efficacy of phosphonic acid derivatives. Notably, modifications to the pyrrolidinyl ring have been shown to increase potency against specific targets while reducing toxicity profiles.

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